Chlorhydrate de lycorine

Vue d'ensemble

Description

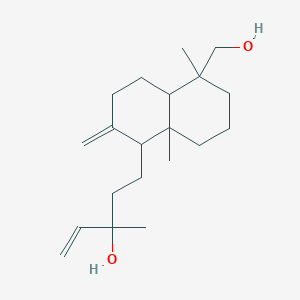

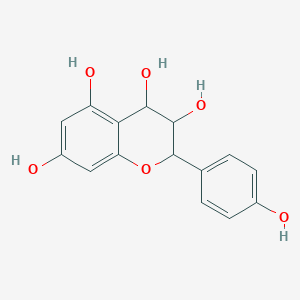

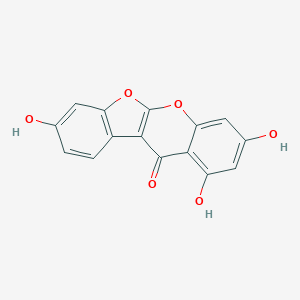

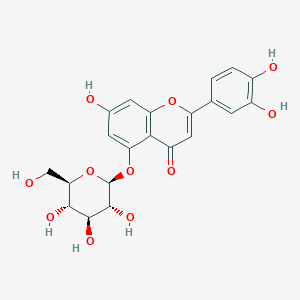

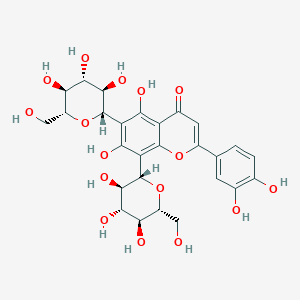

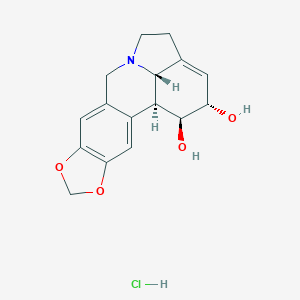

Le chlorure de lycorine est un alcaloïde naturel dérivé de la plante Lycoris radiata, communément appelée lys rouge. Ce composé est connu pour ses diverses activités biologiques et a fait l'objet de nombreuses études pour ses applications thérapeutiques potentielles. Le chlorure de lycorine est caractérisé par son noyau pyrrolophénanthridine, qui contribue à ses propriétés chimiques et à ses activités biologiques uniques .

Applications De Recherche Scientifique

Lycorine chloride has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its effects on cellular processes and enzyme inhibition.

Medicine: Investigated for its potential as an anti-cancer, anti-viral, and anti-inflammatory agent.

Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorure de lycorine implique plusieurs étapes, à partir de l'extraction de la lycorine à partir des bulbes de Lycoris radiata. Le processus comprend généralement :

Extraction : La lycorine est extraite à l'aide de solvants tels que l'éthanol ou le méthanol.

Purification : L'extrait brut est purifié à l'aide de techniques telles que la chromatographie sur colonne.

Conversion en chlorure : La lycorine est ensuite convertie en sa forme chlorure en la faisant réagir avec de l'acide chlorhydrique.

Méthodes de production industrielle

La production industrielle du chlorure de lycorine implique souvent l'utilisation de techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification et des méthodes d'extraction à grande échelle afin d'assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorure de lycorine subit diverses réactions chimiques, notamment :

Oxydation : Le chlorure de lycorine peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule de lycorine.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont fréquentes avec le chlorure de lycorine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme le méthylate de sodium sont souvent utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la lycorine, qui ont été étudiés pour leurs activités biologiques améliorées .

Applications de la recherche scientifique

Le chlorure de lycorine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme précurseur pour synthétiser d'autres composés bioactifs.

Biologie : Étudié pour ses effets sur les processus cellulaires et l'inhibition enzymatique.

Médecine : Enquêté pour son potentiel en tant qu'agent anticancéreux, antiviral et anti-inflammatoire.

Mécanisme d'action

Le chlorure de lycorine exerce ses effets par le biais de diverses cibles et voies moléculaires :

Induction de l'apoptose : Il favorise l'apoptose dans les cellules cancéreuses en régulant à la hausse les protéines pro-apoptotiques et en régulant à la baisse les protéines anti-apoptotiques.

Inhibition enzymatique : Inhibe les enzymes telles que l'acétylcholinestérase et la topoisomérase, qui sont impliquées dans des processus cellulaires critiques.

Production d'espèces réactives de l'oxygène (ERO) : Induit la production d'ERO, conduisant à un stress oxydatif et à la mort cellulaire dans les cellules cancéreuses.

Mécanisme D'action

Lycorine chloride exerts its effects through various molecular targets and pathways:

Apoptosis Induction: It promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Enzyme Inhibition: Inhibits enzymes such as acetylcholinesterase and topoisomerase, which are involved in critical cellular processes.

Reactive Oxygen Species (ROS) Production: Induces the production of ROS, leading to oxidative stress and cell death in cancer cells.

Comparaison Avec Des Composés Similaires

Composés similaires

Dihydrolycorine : Structure similaire mais diffère dans la saturation du noyau pyrrolophénanthridine.

Pseudolycorine : Un autre dérivé avec de légères variations structurelles.

Lycoramine : Partage la structure de base mais possède différents groupes fonctionnels.

Unicité

Le chlorure de lycorine est unique en raison de ses activités biologiques spécifiques et de sa capacité à interagir avec plusieurs cibles moléculaires. Ses effets pharmacologiques divers en font un composé précieux pour la recherche et les applications thérapeutiques .

Propriétés

IUPAC Name |

(1S,17S,18S,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4.ClH/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19;/h3-5,11,14-16,18-19H,1-2,6-7H2;1H/t11-,14-,15+,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVNTYCHKZBOMV-NVJKKXITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=C[C@@H]([C@H]5O)O)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944478 | |

| Record name | 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2188-68-3 | |

| Record name | 1H-[1,3]Dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol, 2,4,5,7,12b,12c-hexahydro-, hydrochloride (1:1), (1S,2S,12bS,12cS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2188-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lycorine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002188683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lycorine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYCORINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58F70VH0HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of Lycorine hydrochloride and how does it affect them?

A: Lycorine hydrochloride has been shown to interact with multiple cellular targets, contributing to its diverse effects. One prominent target is p21Cip1/WAF1, a protein involved in cell cycle regulation. LH was found to downregulate p21Cip1/WAF1 by accelerating its ubiquitination, leading to the suppression of melanoma cell proliferation and metastasis []. Additionally, LH has been shown to promote the transcription of SIRT1 and SIRT6, genes involved in longevity and DNA repair, leading to enhanced DNA double-strand break repair and genome stabilization [].

Q2: How does Lycorine hydrochloride influence cellular processes like apoptosis and autophagy?

A: Research indicates that LH induces apoptosis in cancer cells through multiple pathways. In human colorectal cancer cells (HCT116), LH induced apoptosis via the mitochondrial pathway by increasing Bax and Caspase-3 protein expression while decreasing Bcl-2 expression []. Simultaneously, LH was found to induce autophagy in these cells through the AMPK/mTOR pathway by upregulating Beclin-1 and the LC3B-II/LC3B-I ratio. Interestingly, inhibiting autophagy potentiated LH-induced apoptosis []. These findings suggest a complex interplay between apoptosis and autophagy in LH-mediated cytotoxicity.

Q3: What are the effects of Lycorine hydrochloride on angiogenesis and vasculogenic mimicry in tumors?

A: LH has demonstrated significant anti-angiogenic and anti-vasculogenic properties. Studies using the metastatic melanoma cell line C8161 revealed that LH effectively suppressed the formation of capillary-like tubes in vitro and tumor blood vessels in vivo []. Mechanistically, LH was found to hinder the expression of VE-cadherin, a crucial protein for angiogenesis and vasculogenic mimicry, by reducing its gene promoter activity [].

Q4: What is the molecular formula and weight of Lycorine hydrochloride?

A4: The molecular formula of Lycorine hydrochloride is C16H17NO4 • HCl, and its molecular weight is 323.77 g/mol.

Q5: Is there information available regarding the spectroscopic data or material compatibility of Lycorine hydrochloride?

A5: While the provided research articles primarily focus on the biological activities of Lycorine hydrochloride, they do not provide detailed spectroscopic data or information regarding its material compatibility. Further investigation is necessary to explore these aspects.

Q6: What is known about the thermal stability of Lycorine hydrochloride?

A: Research utilizing thermogravimetry and differential thermogravimetry techniques revealed that Lycorine hydrochloride undergoes thermal decomposition in a nitrogen atmosphere []. The decomposition process involved the loss of water, hydrogen chloride, carbon dioxide, ammonia, and methane molecules at specific temperature ranges []. Notably, the shelf life of lycorine at room temperature was estimated to be approximately 3 years based on the kinetic parameters of its thermal decomposition [].

Q7: How does the structure of Lycorine hydrochloride relate to its activity? Are there any known structure-activity relationship studies?

A7: While the provided research does not delve deeply into structure-activity relationship (SAR) studies, it does highlight the importance of specific structural features for LH activity. For instance, the presence of a hydrochloride salt is crucial for its solubility and bioavailability. Further research exploring modifications to the core structure of lycorine and their impact on activity, potency, and selectivity would be valuable.

Q8: Is there information available on the safety regulations and pharmacokinetic properties of Lycorine hydrochloride?

A8: While the provided research articles touch upon the low toxicity of LH in vitro, comprehensive data on SHE (Safety, Health, and Environment) regulations, as well as detailed pharmacokinetic and pharmacodynamic profiles, are limited. Further investigation is needed to establish a complete safety profile and understand the absorption, distribution, metabolism, and excretion of LH in vivo.

Q9: What in vitro and in vivo models have been used to evaluate the efficacy of Lycorine hydrochloride?

A: A variety of in vitro and in vivo models have been employed to assess the efficacy of LH. In vitro studies utilized human cancer cell lines, including colorectal cancer (HCT116) [], melanoma (A375 and MV3) [], and oral squamous cell carcinoma (HSC-3) [] cells. These studies employed techniques such as MTT assays, colony formation assays, flow cytometry, and Western blotting to evaluate LH's impact on cell viability, proliferation, apoptosis, and key signaling pathways. In vivo studies utilized mouse models, including a xenograft model of renal cell carcinoma [] and a melanoma model []. These models allowed for the assessment of LH's effects on tumor growth, metastasis, and immune responses.

Q10: Is there evidence of resistance development to Lycorine hydrochloride?

A10: The provided research does not offer information regarding resistance mechanisms to LH. Further investigation is needed to determine if resistance develops with prolonged LH exposure and to explore potential cross-resistance with other compounds.

Q11: What is known about the toxicity and safety profile of Lycorine hydrochloride?

A: Although several studies mention the low toxicity of LH in vitro [, , ], and one study reported an LD50 of 26.42 gm crude drug/kg for oral administration in mice [], comprehensive toxicology data are limited. Further investigation is crucial to fully elucidate the safety profile of LH, including potential long-term effects.

Q12: Have any drug delivery strategies been explored to improve the targeting and delivery of Lycorine hydrochloride?

A: One promising drug delivery strategy explored for LH involves the use of magnetic propelled hydrogel microrobots []. These microrobots were successfully loaded with LH and demonstrated the ability to deliver the drug to colorectal cancer cells in a targeted manner []. This approach highlights the potential of nanotechnology-based drug delivery systems for enhancing LH's therapeutic efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.